
N-シクロヘプチル-1-(3,4-ジメチルフェニル)-1H-1,2,3-トリアゾール-4-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as CDPT, is a chemical compound that has recently gained attention in the field of scientific research. CDPT is a triazole derivative that has shown potential as a drug candidate for various diseases, including cancer and inflammation. In
作用機序
The mechanism of action of N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cancer and inflammation. N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and repair in cancer cells. Additionally, N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide has been found to inhibit the NF-κB pathway, which plays a critical role in inflammation.
Biochemical and Physiological Effects:
N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide can induce apoptosis in cancer cells, which is a process of programmed cell death. N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide has also been found to inhibit cell proliferation and migration in cancer cells. In animal studies, N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to reduce tumor growth and inflammation.
実験室実験の利点と制限
One of the advantages of N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is its relatively low toxicity compared to other anticancer drugs. N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide has also shown promising results in vitro and in vivo studies, indicating its potential as a drug candidate. However, N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide has some limitations for lab experiments. For example, N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is not water-soluble, which can make it difficult to administer in vivo. Additionally, N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide has low stability in solution, which can lead to degradation and loss of activity.
将来の方向性
There are several future directions for the research of N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide. One potential direction is to investigate the efficacy of N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide in combination with other drugs for cancer treatment. Another direction is to explore the potential of N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide as a drug candidate for other diseases, such as bacterial infections and inflammatory disorders. Furthermore, the development of more stable and water-soluble N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives could improve its potential for clinical applications.
Conclusion:
In conclusion, N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a promising compound that has shown potential as a drug candidate for various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide as a therapeutic agent.
合成法
The synthesis of N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 3,4-dimethylphenylhydrazine with cycloheptanone in the presence of acetic acid and sodium acetate to form the intermediate compound, which is then treated with triethylorthoformate and ammonium hydroxide to produce the final product. The yield of N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is reported to be around 60%, and the purity can be improved by recrystallization.
科学的研究の応用
創薬と医薬品化学
1,2,4-オキサジアゾール骨格は、その生体等価性と多様な生物活性により注目を集めています。医薬品化学者は、この骨格を用いて新しい薬剤の開発に取り組んでいます。 特に、1,2,4-オキサジアゾールユニットを含む化合物は、抗癌剤、抗寄生虫剤、抗真菌剤、抗菌剤、抗うつ剤、抗結核剤、抗炎症剤など、幅広い薬理効果を示します 。研究者は、N-シクロヘプチル-1-(3,4-ジメチルフェニル)-1H-1,2,3-トリアゾール-4-カルボキサミド誘導体を、潜在的な治療用途について調査し続けています。
シンチレーション材料
1,2,4-オキサジアゾールは、電離放射線を検出するために重要なシンチレーション材料に使用されています。これらの材料は、放射線にさらされると光を放射するため、核医学、環境モニタリング、粒子物理学実験などの分野で貴重な材料となっています。 N-シクロヘプチル-1-(3,4-ジメチルフェニル)-1H-1,2,3-トリアゾール-4-カルボキサミド誘導体のユニークな電子特性は、シンチレーション効率に貢献する可能性があります .
染料産業
1,2,4-オキサジアゾール系化合物は、染料産業で用途があります。これらの分子は発色団として機能し、繊維、プラスチック、その他の材料に色を付与します。 研究者は、N-シクロヘプチル-1-(3,4-ジメチルフェニル)-1H-1,2,3-トリアゾール-4-カルボキサミド誘導体を、その染料特性と安定性について合成しています .
高エネルギー密度材料(HEDMs)
1,2,5-オキサジアゾール誘導体は、N-シクロヘプチル-1-(3,4-ジメチルフェニル)-1H-1,2,3-トリアゾール-4-カルボキサミドとは直接関係していませんが、言及する価値があります。これらの化合物は、推進剤、爆薬、花火などの用途があるエネルギッシュな材料として機能します。 これらの化合物は、高エネルギー含有量のため、防衛および航空宇宙産業で価値があります .
生物活性
1,3,4-オキサジアゾール異性体、特にN-シクロヘプチル-1-(3,4-ジメチルフェニル)-1H-1,2,3-トリアゾール-4-カルボキサミドは、多様な生物活性を示します。研究者は、その抗癌剤、抗寄生虫剤としての可能性などを報告しています。 構造活性相関研究は、有効性を向上させ、毒性を軽減した誘導体の設計を導きます .
その他の用途
上記分野以外に、1,2,4-オキサジアゾールは、材料科学、触媒、超分子化学など、さまざまな科学分野で関連しています。 研究者は、これらの化合物の新しい用途と合成方法を探索し続けています .
要約すると、N-シクロヘプチル-1-(3,4-ジメチルフェニル)-1H-1,2,3-トリアゾール-4-カルボキサミドおよび関連誘導体は、創薬、材料科学など、エキサイティングな可能性を提供します。 世界中の研究者は、その可能性を積極的に調査しており、さらなる発展が期待されています 。追加情報が必要な場合やその他の質問がある場合は、お気軽にお問い合わせください!
特性
IUPAC Name |
N-cycloheptyl-1-(3,4-dimethylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-13-9-10-16(11-14(13)2)22-12-17(20-21-22)18(23)19-15-7-5-3-4-6-8-15/h9-12,15H,3-8H2,1-2H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREFCXUTHFCSSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NC3CCCCCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
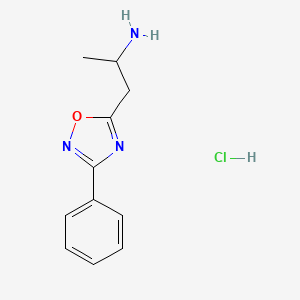
![5-chloro-2-methoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2396573.png)
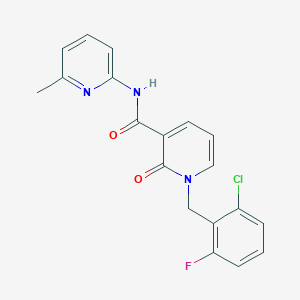
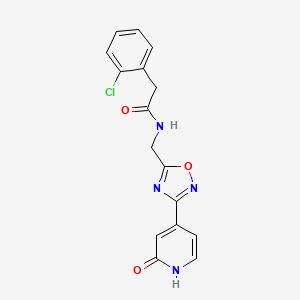
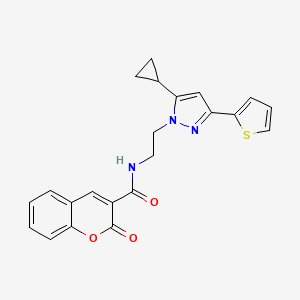
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-1-methyltriazole-4-carboxamide](/img/structure/B2396577.png)


![N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}prop-2-enamide](/img/structure/B2396582.png)
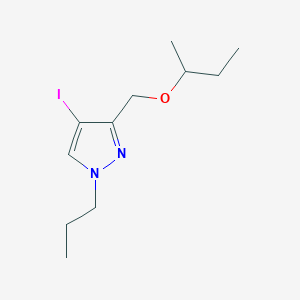

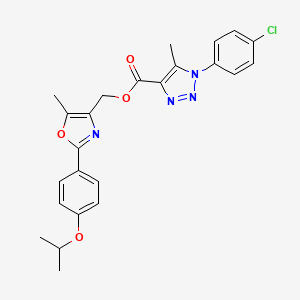
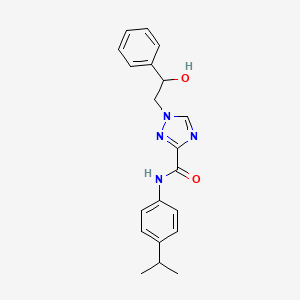
![N-(3-chlorophenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide](/img/structure/B2396593.png)
